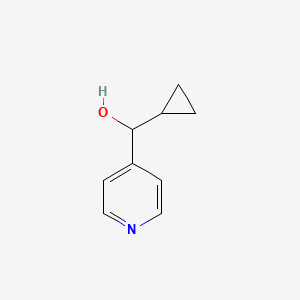

Cyclopropyl(pyridin-4-yl)methanol

Overview

Description

Synthesis Analysis

The synthesis of Cyclopropyl(pyridin-4-yl)methanol involves opening the central cycle of pyrido[3,4-g]quinazoline to provide (pyridin-4-yl)(pyrimidin-4-yl)methane derivatives. These derivatives are prepared from the corresponding ketone precursor. The compound has been evaluated for its protein kinase inhibitory potency .

Molecular Structure Analysis

This compound has a planar structure due to the pyrido[3,4-g]quinazoline tricyclic system. This planarity is essential for maintaining protein kinase inhibitory potency .

Chemical Reactions Analysis

The compound can undergo various chemical reactions, including oxidation and substitution reactions. For instance, it can be oxidized to form pyridin-2-yl-methanones .

Physical And Chemical Properties Analysis

Scientific Research Applications

Biocatalysis and Green Chemistry

A study by Chen et al. (2021) explores the synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a liquid-liquid biphasic microreaction system. This method uses recombinant Escherichia coli as a whole-cell catalyst and demonstrates improved substrate tolerance and reduced product inhibition. The process achieved a 99.6% yield with high enantiomeric excess in a significantly reduced time, highlighting its efficiency and green chemistry potential (Chen et al., 2021).

Synthetic Chemistry

Rao and Chan (2008) reported on the gold- and silver-catalyzed tandem amination/ring expansion of substituted cyclopropyl methanols, including a process that produces pyrrolidine products. This method, applicable to a range of cyclopropyl methanols, suggests the versatility of cyclopropyl(pyridin-4-yl)methanol in organic synthesis (Rao & Chan, 2008).

Enzyme Inhibition Studies

Frank et al. (1989) examined the mechanism of inhibition of methanol dehydrogenase by cyclopropane-derived inhibitors, including cyclopropylmethanol. Their findings contribute to a deeper understanding of enzyme-inhibitor interactions, which could be relevant in biochemical and pharmacological research (Frank et al., 1989).

Catalysis and Material Science

Kermagoret and Braunstein (2008) synthesized dinuclear complexes using (pyridin-2-yl)methanol. These complexes were tested in ethylene oligomerization, demonstrating the potential of this compound derivatives in catalytic applications and material science (Kermagoret & Braunstein, 2008).

Pharmaceutical Intermediates

Ni et al. (2012) focused on producing a key chiral intermediate of the anti-allergic drug Betahistine, using a strain of Kluyveromyces sp. for the stereoselective reduction of (4-chlorophenyl)-(pyridin-2-yl)methanone to (S)-CPMA, a derivative of this compound. This study highlights its application in pharmaceutical synthesis (Ni et al., 2012).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

cyclopropyl(pyridin-4-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-9(7-1-2-7)8-3-5-10-6-4-8/h3-7,9,11H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWTWCNCPALUNJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=CC=NC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[Morpholin-4-yl(pyridin-3-yl)methyl]quinolin-8-ol](/img/structure/B3259263.png)

![2,6-Dipyridin-2-ylpyrrolo[3,4-f]isoindole-1,3,5,7-tetrone](/img/structure/B3259312.png)

![[Bis(dimethylamino)methylene]malononitrile](/img/structure/B3259353.png)